molecular formula C21H39ClO3 B14087346 (R)-2-Chloro-3-hydroxypropyl oleate

(R)-2-Chloro-3-hydroxypropyl oleate

Cat. No.: B14087346
M. Wt: 375.0 g/mol
InChI Key: HPKKPQKDQAKPHW-GDCKJWNLSA-N
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Description

(R)-2-Chloro-3-hydroxypropyl oleate is a chiral ester derived from oleic acid, a monounsaturated omega-9 fatty acid, and a chlorinated hydroxypropyl group. The compound features an (R)-configuration at the chiral carbon, which influences its stereochemical interactions in biological and chemical systems. Structurally, the chlorine atom at the 2-position and the hydroxyl group at the 3-position of the propyl chain distinguish it from simpler fatty acid esters.

Properties

Molecular Formula

C21H39ClO3

Molecular Weight

375.0 g/mol

IUPAC Name

[(2R)-2-chloro-3-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1

InChI Key

HPKKPQKDQAKPHW-GDCKJWNLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl

Origin of Product

United States

Chemical Reactions Analysis

rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl Oleate and Oleic Acid

Methyl oleate, a methyl ester of oleic acid, is widely used as a proxy for organic aerosols due to its prevalence in biomass burning emissions . Key comparisons include:

Property (R)-2-Chloro-3-hydroxypropyl Oleate Methyl Oleate Oleic Acid
Molecular Weight ~406.5 g/mol (estimated) 296.5 g/mol 282.5 g/mol
Functional Groups Ester, Cl, -OH Ester Carboxylic acid
Polarity Higher (due to Cl and -OH) Moderate High
NSLD (Å⁻²) Not reported ~0.5 × 10⁻⁶ ~1.0 × 10⁻⁶

Oleic acid, with a free carboxylic group, exhibits even higher polarity, influencing its aggregation at air-water interfaces .

Chlorinated Propane Derivatives

Chlorinated propane analogs (e.g., 1-chloropropane and 2-chloropropane) listed in provide context for the reactivity of the chlorinated moiety. These compounds lack ester or hydroxyl groups but highlight how chlorine placement affects volatility and stability. For instance, 2-chloropropane (CAS 75-29-6) is more sterically hindered than 1-chloropropane, which may parallel the steric effects of the chloro-hydroxypropyl chain in the target compound during enzymatic interactions or metabolic processing .

Lipid-Protein Binding

demonstrates that oleate exhibits stronger binding to Jug r 3 (a walnut lipid transfer protein) compared to stearate or laurate. The study attributes this to oleate’s monounsaturated 18-carbon chain, which fits into Jug r 3’s hydrophobic cavity. While (R)-2-chloro-3-hydroxypropyl oleate retains the oleate backbone, its chlorinated hydroxypropyl group may sterically hinder protein binding or alter conformational dynamics.

Metabolic Pathways

In , oleate from hydrolyzed cholesteryl esters is re-esterified into phospholipids or triglycerides. The chlorinated hydroxypropyl group in (R)-2-chloro-3-hydroxypropyl oleate may interfere with hydrolysis by lipases, leading to slower metabolic clearance. This contrasts with methyl oleate, which is readily processed due to its simpler structure .

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